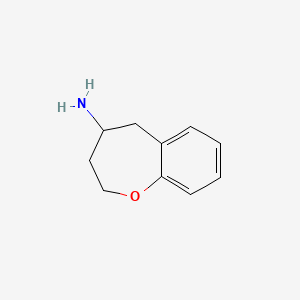

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine can be achieved through several methods. One common approach involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex . Another method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated amine derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Intermediates

Chemical Applications:

- Intermediate in Organic Synthesis: 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the development of new compounds with desirable properties.

Synthetic Routes:

- The synthesis of this compound can be achieved through several methods, including reductive rearrangement of oximes in the presence of boron trifluoride etherate and boron hydride-dimethyl sulfide complexes.

Biological Activities

Biological Research:

- Effects on the Central Nervous System: Research indicates that this compound may interact with neurotransmitter systems in the brain. It is being studied for its potential effects on mood disorders and other neurological conditions .

Mechanisms of Action:

- The exact mechanism by which this compound exerts its effects is not fully understood. However, it is believed to modulate neurotransmitter receptor activity, particularly serotonin receptors (e.g., 5HT2C), which are implicated in various psychiatric disorders.

Medicinal Applications

Therapeutic Potential:

- Neurological Disorders: Ongoing research is exploring the therapeutic potential of this compound in treating conditions such as depression and anxiety. Its ability to influence neurotransmitter pathways positions it as a candidate for further pharmacological development .

Case Studies:

- CNS Activity in Animal Models: A study demonstrated significant central nervous system activity when derivatives of this compound were tested in mice. These findings suggest that structural modifications can lead to varied neuroactive properties .

- Anticancer Evaluations: Investigations into benzoxepine derivatives have revealed promising anticancer activities across various cancer cell lines. The structural characteristics of these compounds play a critical role in their efficacy against tumor cells .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dimethyl-1-benzoxepin | Methyl substitutions at positions 2 and 3 | Altered CNS effects |

| (4R,5R)-4-Amino-2,3,4,5-tetrahydro-benzoxepin | Hydroxyl group at position 5 | Enhanced anticancer activity |

| 2,3-Dihydro-1-benzoxepin | Saturated form of benzoxepin | Potentially different pharmacological profile |

Mecanismo De Acción

The mechanism of action of 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems in the brain, although the exact molecular targets and pathways are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

2,3,4,5-Tetrahydro-1-benzoxepin-5-amine: This compound has a similar structure but differs in the position of the amine group.

4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: This compound includes an additional hydroxyl group, which may alter its biological activity.

Uniqueness

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine is unique due to its specific amine position, which can influence its reactivity and biological activity compared to other benzoxepin derivatives .

Actividad Biológica

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine is a bicyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N with a molecular weight of approximately 163.22 g/mol. The compound features a benzene ring fused to a seven-membered oxepine ring with an amine group at the 4-position. This unique structure influences its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound and its derivatives exhibit several notable biological activities:

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific receptors or enzymes in biological pathways. For instance:

- Receptor Binding : Compounds structurally similar to 2,3,4,5-Tetrahydro-1-benzoxepin have been shown to bind to neurotransmitter receptors such as the serotonin receptor (5HT2C), suggesting that this compound may exhibit similar interactions.

Comparison with Related Compounds

The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dimethyl-1-benzoxepin | Methyl substitutions at positions 2 and 3 | Altered CNS effects |

| (4R,5R)-4-Amino-2,3,4,5-tetrahydro-benzoxepin | Hydroxyl group at position 5 | Enhanced anticancer activity |

| 2,3-Dihydro-1-benzoxepin | Saturated form of benzoxepin | Potentially different pharmacological profile |

Case Studies and Research Findings

While specific case studies on this compound are scarce due to limited direct research data, analogues have been investigated extensively:

- CNS Activity in Mice : A study demonstrated that certain derivatives showed significant effects on the CNS when tested in mice. These findings suggest that modifications to the benzoxepin structure can lead to varied neuroactive properties .

- Anticancer Evaluations : Research into benzoxepine derivatives has revealed promising anticancer activities across various cancer cell lines. The structural modifications play a critical role in enhancing efficacy against tumor cells .

Propiedades

IUPAC Name |

2,3,4,5-tetrahydro-1-benzoxepin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4,9H,5-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRNYXTUAFFTDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CC1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.